molecular formula C12H11NO2 B099430 1,3-Diacetylindole CAS No. 17537-64-3

1,3-Diacetylindole

Cat. No. B099430
CAS RN: 17537-64-3
M. Wt: 201.22 g/mol
InChI Key: STUZJORZRZCLRI-UHFFFAOYSA-N
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Description

1,3-Diacetylindole is a chemical compound with the molecular formula C12H11NO2 . It is also known by other names such as 1H-Indole, 1,3-diacetyl-; 1,3-Diacetylindol; N,3-diacetyl-indole .


Molecular Structure Analysis

The molecular structure of 1,3-Diacetylindole consists of a benzene ring fused with a pyrrole ring, with acetyl groups attached at the 1 and 3 positions . The IUPAC Standard InChI for 1,3-Diacetylindole is InChI=1S/C12H11NO2/c1-8(14)11-7-13(9(2)15)12-6-4-3-5-10(11)12/h3-7H,1-2H3 .


Physical And Chemical Properties Analysis

1,3-Diacetylindole is a solid substance . It has a molecular weight of 201.22 . The compound should be stored at room temperature in an inert atmosphere .

Scientific Research Applications

    Antiviral Activity

    • Field : Medical Science
    • Application : Indole derivatives have been reported as antiviral agents .
    • Method : Specific derivatives were prepared and tested for their inhibitory activity against various viruses .
    • Results : Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .

    Anti-inflammatory Activity

    • Field : Pharmacology
    • Application : Indole derivatives possess anti-inflammatory properties .

    Anticancer Activity

    • Field : Oncology
    • Application : Indole derivatives have been used in the treatment of various types of cancer, including breast cancer, lung cancer, and head and neck cancer .
    • Method : Specific indole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines .
    • Results : Some compounds exhibited promising effective antiproliferative activity against various cancer cells .

    Antioxidant Activity

    • Field : Biochemistry
    • Application : Indole derivatives have been reported to possess antioxidant properties .

    Antimicrobial Activity

    • Field : Microbiology
    • Application : Indole derivatives have been used as antimicrobial agents .
    • Method : Specific indole derivatives were tested for their activity against various types of bacteria .
    • Results : Some compounds showed specific effect against Escherichia coli .

    Chemical Synthesis

    • Field : Organic Chemistry
    • Application : 1,3-Diacetylindole can be synthesized from indole and acetic anhydride .

    Stereoselective Synthesis

    • Field : Organic Chemistry
    • Application : Indole derivatives, including potentially 1,3-Diacetylindole, could be used in the stereoselective synthesis of 1,3-diols .

    Chemical Synthesis

    • Field : Organic Chemistry
    • Application : 1,3-Diacetylindole can be synthesized from indole and acetic anhydride .

    Stereoselective Synthesis

    • Field : Organic Chemistry
    • Application : Indole derivatives, including potentially 1,3-Diacetylindole, could be used in the stereoselective synthesis of 1,3-diols .

properties

IUPAC Name

1-(1-acetylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)11-7-13(9(2)15)12-6-4-3-5-10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUZJORZRZCLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169977
Record name 1,3-Diacetyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diacetylindole

CAS RN

17537-64-3
Record name 1,1′-(1H-Indole-1,3-diyl)bis[ethanone]
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Record name 1,3-Diacetyl-1H-indole
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Record name 17537-64-3
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Record name 17537-64-3
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Record name 1,3-Diacetyl-1H-indole
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Record name 1,3-diacetyl-1H-indole
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Record name 1,3-DIACETYL-1H-INDOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
T HINO, Y TORISAWA, M NAKAGAWA - … and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
Acetylation of 3-acetylindole (9) with acetyl chloride-aluminum chloride in nitrobenzene or methylene chloride gave 3, 5-diacetylindole (10) as the major product, together with 3, 6-and 3…
Number of citations: 18 www.jstage.jst.go.jp
VG Avramenko, GS Mosina, NN Suvorov - Chemistry of Heterocyclic …, 1970 - Springer
3, 5-Diacetylinodole has been synthesized by three routes: acetylation of 5-acetylindole with acetic anhydride; reaction of 5-acetylindole with dimethylacetamide in the presence of …
Number of citations: 0 link.springer.com
JE Saxton - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… The action of acetic anhydride and acetic acid on indole at the boiling point of the mixture affords 1 : 3-diacetylindole and a by-product, not previously observed, considered to be 1 : I-di-…
Number of citations: 39 pubs.rsc.org
F Billes, PV Podea, I Mohammed-Ziegler… - … Acta Part A: Molecular …, 2009 - Elsevier
In the peresent paper, indole and its seven derivatives were compared, namely 3-formylindole, 1-methyl-3-formylindole, 1-ethyl-3-formylindole, 3-acetylindole, 1-methyl-3-acetylindole, 1…
Number of citations: 15 www.sciencedirect.com
SA Barakat, ZA Al Shloul… - Jordan Journal of …, 2017 - platform.almanhal.com
The identification of 6, not previously recorded, compounds, in an extract of Eryngium creticum lam, native in Jordan, have been observed using LC-MS/MS. The compounds are …
Number of citations: 6 platform.almanhal.com
M Jha, TY Chou, B Blunt - Tetrahedron, 2011 - Elsevier
Having developed the one-pot triacetylation of indolin-3-ones, we have now devised a simple two-step reaction sequences to produce di- and mono-acetylated indoles from indolin-2-…
Number of citations: 27 www.sciencedirect.com
G Bai, T Li, Y Yang, H Zhang, X Lan, F Li, J Han… - Catalysis …, 2012 - Elsevier
Friedel–Crafts acylation of indole with acetic anhydride has been carried out over zeolites under microwave and conventional heating, respectively. A tungstophosphoric acid modified …
Number of citations: 34 www.sciencedirect.com
VA Shkulev, IB Saakyan, TE Agadzhanyan - Chemistry of Heterocyclic …, 1992 - Springer
7-Aroyl- and 7-heteroyl-1,3,5-triazaadamantanes were obtained by condensation of aromatic and heterocyclic compounds containing an acetyl group with hexamethylenetetramine in …
Number of citations: 4 link.springer.com
DM Ketcha, GW Gribble - The Journal of Organic Chemistry, 1985 - ACS Publications
A Friedel-Crafts acylation of 1-(phenylsulfonyl) indoles (1) with carboxylicacid anhydrides and acid chlorides in the presence of aluminum chloride gives 3-acyl-l-(phenylsulfonyl) …
Number of citations: 251 pubs.acs.org
RPA Cruz, O Ottoni, CAM Abella, LB Aquino - Tetrahedron Letters, 2001 - Elsevier
Regioselective acylations at the 2 and 6 position of N-acetylindole - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF …
Number of citations: 14 www.sciencedirect.com

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